molecular formula C11H8N2O3 B2634553 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide CAS No. 98697-26-8

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide

Cat. No.: B2634553
CAS No.: 98697-26-8
M. Wt: 216.196
InChI Key: BLWRWONDAJQQRL-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a chemical compound with the molecular formula C11H8N2O3 It is characterized by the presence of a benzamide group attached to a pyrrole ring, which contains two keto groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways and processes, leading to the observed biological effects .

Comparison with Similar Compounds

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c12-11(16)7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWRWONDAJQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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